Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromone moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with ethyl bromoacetate under basic conditions.
Synthesis of the Chromone Moiety: The chromone moiety can be prepared by cyclization of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base.
Coupling Reaction: The thiazole and chromone intermediates can be coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Esterification: The final step involves esterification of the coupled product with methyl 3-(4-hydroxyphenyl)propanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-hydroxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the chromone moiety can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-hydroxyphenyl)propanoate has a wide range of scientific research applications:
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-hydroxyphenyl)propanoate would depend on its specific application. For instance:
Antimicrobial Activity: The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by interacting with specific signaling pathways.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-chlorophenyl)propanoate: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in Methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-hydroxyphenyl)propanoate may confer unique biological activities and chemical reactivity compared to its analogs with different substituents. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoylamino]-3-(4-hydroxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7S/c1-5-18-11-20-24(36-13-21(25(20)32)27-29-15(2)14-38-27)12-23(18)37-16(3)26(33)30-22(28(34)35-4)10-17-6-8-19(31)9-7-17/h6-9,11-14,16,22,31H,5,10H2,1-4H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNDWKPXNPZPRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC)OC=C(C2=O)C4=NC(=CS4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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